(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
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Description
(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C29H23NO4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications
Photoremovable Protecting Group Applications
The compound "(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone" might be structurally related to certain photoremovable protecting groups used in organic synthesis and biochemistry. One instance involves the use of 2,5-dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids. These compounds release free carboxylic acids upon irradiation, a process initiated by efficient photoenolization. This method is essential for the synthesis of "caged compounds," where the photoreaction's efficiency depends on the solvent used (Zabadal et al., 2001).
Synthesis and Structural Applications
The compound may also relate to the synthesis and structural analysis of various organic molecules, such as benzothiazines. The reaction of certain precursors with o-aminothiophenol can lead to the formation of benzothiazinones with various structural and electronic properties. These compounds' synthesis, structural elucidation, and potential applications in various fields, including materials science and pharmaceuticals, are subjects of ongoing research (Kozminykh et al., 2002).
Chemical Transformations and Reactions
Chemical transformations involving compounds similar to "this compound" are significant in organic chemistry. For example, reactions of certain methanone compounds with ceric ammonium nitrate can yield xanthones and related products, showcasing the compound's versatility in chemical reactions and its potential role in synthesizing complex organic molecules (Johnson et al., 2010).
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4S/c1-20-12-17-25(21(2)18-20)29(31)28-19-30(26-10-6-7-11-27(26)35(28,32)33)22-13-15-24(16-14-22)34-23-8-4-3-5-9-23/h3-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJAQXLOOQQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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